molecular formula C91H128N20O25 B126158 Deltorphin, leu(2)- CAS No. 154722-68-6

Deltorphin, leu(2)-

Cat. No. B126158
M. Wt: 1902.1 g/mol
InChI Key: FDLBMNIMNPXYLL-ZPHIGNHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deltorphin, leu(2)- is a peptide that has gained significant attention in scientific research due to its unique properties and potential applications. This peptide is a member of the opioid family and has been found to have a high affinity for delta opioid receptors. In

Mechanism Of Action

The mechanism of action of deltorphin, leu(2)- is complex and involves the activation of delta opioid receptors. When deltorphin, leu(2)- binds to these receptors, it triggers a cascade of events that ultimately leads to the modulation of pain perception, mood, and reward. The exact mechanism of action of deltorphin, leu(2)- is still being studied, and further research is needed to fully understand its effects.

Biochemical And Physiological Effects

Deltorphin, leu(2)- has been found to have a variety of biochemical and physiological effects. Studies have shown that this peptide can modulate pain perception, reduce anxiety and depression-like behaviors, and inhibit the development of drug addiction. Deltorphin, leu(2)- has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

Deltorphin, leu(2)- has several advantages and limitations for lab experiments. One of the main advantages is its high affinity for delta opioid receptors, which makes it a useful tool for investigating the role of these receptors in various physiological processes. However, deltorphin, leu(2)- has several limitations, including its complex synthesis method and its potential to interact with other receptors and molecules in the body.

Future Directions

There are several future directions for research on deltorphin, leu(2)-. One area of focus is the development of new synthetic methods that can produce this peptide more efficiently and cost-effectively. Another area of research is the investigation of the potential therapeutic applications of deltorphin, leu(2)- in the treatment of pain, addiction, and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of deltorphin, leu(2)- and its effects on the body.
Conclusion:
In conclusion, deltorphin, leu(2)- is a peptide that has significant potential for scientific research. Its high affinity for delta opioid receptors makes it a useful tool for investigating the role of these receptors in various physiological processes. While there are limitations to its use, further research on deltorphin, leu(2)- could lead to new insights into the treatment of pain, addiction, and other diseases.

Synthesis Methods

The synthesis of deltorphin, leu(2)- is a complex process that involves the use of solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid support. The synthesis of deltorphin, leu(2)- requires the use of specialized equipment and reagents, and it is typically carried out by experienced chemists.

Scientific Research Applications

Deltorphin, leu(2)- has been extensively studied for its potential applications in scientific research. This peptide has been found to have a high affinity for delta opioid receptors, which are involved in the regulation of pain, mood, and reward. Deltorphin, leu(2)- has been used in a variety of studies to investigate the role of delta opioid receptors in various physiological processes, including pain perception, addiction, and depression.

properties

CAS RN

154722-68-6

Product Name

Deltorphin, leu(2)-

Molecular Formula

C91H128N20O25

Molecular Weight

1902.1 g/mol

IUPAC Name

(3S)-3-[[2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C91H128N20O25/c1-12-48(7)73(76(93)121)109-87(132)68(44-113)107-84(129)64(38-57-41-94-45-96-57)105-83(128)63(37-55-27-21-16-22-28-55)103-82(127)62(36-54-25-19-15-20-26-54)104-85(130)65(39-70(117)118)99-69(116)42-95-89(134)74(49(8)13-2)110-91(136)75(52(11)114)111-88(133)67(43-112)106-78(123)51(10)98-90(135)72(47(5)6)108-86(131)66(40-71(119)120)100-77(122)50(9)97-80(125)61(35-53-23-17-14-18-24-53)102-81(126)60(33-46(3)4)101-79(124)59(92)34-56-29-31-58(115)32-30-56/h14-32,41,45-52,57,59-68,72-75,112-115H,12-13,33-40,42-44,92H2,1-11H3,(H2,93,121)(H,95,134)(H,97,125)(H,98,135)(H,99,116)(H,100,122)(H,101,124)(H,102,126)(H,103,127)(H,104,130)(H,105,128)(H,106,123)(H,107,129)(H,108,131)(H,109,132)(H,110,136)(H,111,133)(H,117,118)(H,119,120)/t48-,49-,50-,51-,52+,57?,59-,60+,61-,62-,63-,64-,65-,66-,67-,68-,72-,73-,74-,75-/m0/s1

InChI Key

FDLBMNIMNPXYLL-ZPHIGNHYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC1C=NC=N1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)N

SMILES

CCC(C)C(C(=O)N)NC(=O)C(CO)NC(=O)C(CC1C=NC=N1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)N

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C(CO)NC(=O)C(CC1C=NC=N1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)N

sequence

YLFADVASTIGDFFXSI

synonyms

2-Leu-deltorphin
deltorphin, D-leucyl(2)-
deltorphin, Leu(2)-

Origin of Product

United States

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